2-Bromo-4-fluoro-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-bromo-4-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
RUUYKMKFZCTVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo 4 Fluoro 3 Methylbenzoic Acid
Established Synthetic Pathways to Halogenated and Alkyl-Substituted Benzoic Acid Analogs
The synthesis of complex aromatic molecules like 2-Bromo-4-fluoro-3-methylbenzoic acid draws upon several well-established reaction classes. The choice of pathway is often dictated by the desired substitution pattern and the electronic nature of the substituents already present on the aromatic ring.
Directed aromatic functionalization leverages the presence of a directing group on the aromatic ring to achieve high regioselectivity in subsequent reactions. The carboxylic acid group itself is an effective director for ortho-lithiation, a process known as Directed ortho Metalation (DoM). This strategy offers a powerful method for constructing polysubstituted aromatics with precise control over substituent placement, often under mild conditions. beilstein-journals.org
In this approach, the substrate is treated with a strong base, such as an organolithium reagent, which selectively removes a proton from the position ortho to the directing group. The resulting aryl-lithium species can then be quenched with an electrophile to introduce a new substituent. This method provides incontestable ortho regioselectivity, a significant advantage over classical electrophilic aromatic substitution. beilstein-journals.org Transition metal-catalyzed C-H activation is another key strategy, where a catalyst, often based on palladium or iridium, is directed by a coordinating group like a carboxylate to functionalize a specific C-H bond. nih.govnih.govacs.org For instance, iridium-catalyzed C-H ortho-amination has been successfully applied to complex benzoic acid derivatives, demonstrating high selectivity for carboxylate-directed functionalization. nih.gov
Table 1: Examples of Directed Functionalization Reactions
| Reaction Type | Directing Group | Catalyst/Reagent | Position Functionalized |
|---|---|---|---|
| Directed ortho Metalation (DoM) | -COOH, -CONR₂, -OMe | n-BuLi, s-BuLi | Ortho |
| Pd-Catalyzed C-H Hydroxylation | -COOH | Palladium(II) / Pyridine-pyridone ligand | Ortho |
| Ir-Catalyzed C-H Amination | -COOH | Iridium(III) | Ortho |
Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize substituted benzoic acids, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgchemistrysteps.com The mechanism typically involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.com
For this reaction to be effective, two main conditions must be met:
The aromatic ring must possess strong electron-withdrawing groups (such as nitro or carbonyl groups) to make it susceptible to nucleophilic attack. chemistrysteps.com
There must be a good leaving group (typically a halide) present on the ring. chemistrysteps.com
Crucially, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. chemistrysteps.comphiladelphia.edu.jo While direct SNAr on a precursor to this compound is less common, the principles are vital in the synthesis of potential starting materials or in side-reaction considerations. For example, a highly activated precursor could be functionalized with a nucleophile before subsequent transformations.
Electrophilic aromatic substitution (SEAr) is one of the most fundamental and widely used methods for functionalizing arenes. nih.govacs.org These reactions involve an electrophile attacking the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate, followed by deprotonation to restore aromaticity. nih.govlibretexts.orglibretexts.org
Common SEAr reactions include:
Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). libretexts.orglibretexts.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can later be reduced to an amine, which is a versatile functional group. libretexts.orgwikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. youtube.com
The regiochemical outcome of SEAr is governed by the directing effects of the substituents already on the ring. Both the fluorine atom and the methyl group are ortho, para-directors, which is a key consideration in the synthesis of this compound.
Precursor Design and Derivatization in the Synthesis of this compound
A logical precursor would be 4-fluoro-3-methyltoluene . From this starting material, the synthesis could proceed via an electrophilic bromination followed by oxidation.
Electrophilic Bromination: The bromination of 4-fluoro-3-methyltoluene presents a regiochemical challenge. The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating ortho, para-director. The position C2 is ortho to both the methyl and fluoro groups, making it a likely, and desired, site for bromination. Steric hindrance from the adjacent methyl group might slightly disfavor this position, but the combined electronic directing effects would strongly favor it over other positions. The reaction would typically be carried out using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Oxidation: The resulting 2-bromo-4-fluoro-3-methyltoluene could then be oxidized to the target benzoic acid. The benzylic methyl group (at C3) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This oxidation specifically targets the alkyl side-chain as long as the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org
An alternative strategy could involve a Sandmeyer reaction, starting from an appropriately substituted aniline. For instance, 3-fluoro-2-methylaniline could be brominated at the 6-position. The resulting 6-bromo-3-fluoro-2-methylaniline could then undergo diazotization with nitrous acid, followed by reaction with a copper(I) cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. This multi-step process offers an alternative approach where regioselectivity can be controlled at different stages.
Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Benzoic Acids
Optimizing reaction conditions is critical for maximizing the yield and purity of substituted benzoic acids. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and bases.
For instance, in palladium-catalyzed C-H activation/alkylation reactions of benzoic acids, the selection of the base was found to be crucial. While initial conditions worked for some substrates, variations in the arene substitution led to a decrease in yields due to competing SN2 reactions. A careful screening and selection of the appropriate base restored reactivity for a wider range of benzoic acids. nih.gov Similarly, in iridium-catalyzed ortho-monoiodination of benzoic acids, mild conditions were developed to achieve high selectivity (>20:1) for the mono-iodinated product over the di-iodinated one. researchgate.net
The alkylation of para-substituted benzoic acids has been studied in detail, establishing a Hammett linear free energy relationship for a series of 16 substituted acids. acs.org This type of quantitative analysis allows for the prediction of reaction rates and helps in the rational design of reaction conditions for new substrates.
Table 2: Optimization of a Catalytic Amidation of Benzoic Acid
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | 150-155 | 3 | Moderate |
| 2 | 2 | 150-155 | 3 | High |
| 3 | 2 | 160-165 | 3 | Near-quantitative |
| 4 | 2 | 160-165 | 5 | Near-quantitative |
Data adapted from a study on the synthesis of amides from benzoic acid and p-toluidine, illustrating the effect of catalyst loading, temperature, and time. researchgate.net
Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Benzoic Acids
Achieving the correct regiochemistry is paramount in the synthesis of polysubstituted aromatics like this compound. Regioselectivity in the synthesis of halogenated benzoic acids is primarily controlled by the electronic and steric effects of the substituents already present on the aromatic ring during electrophilic substitution, or by the strategic placement of a directing group in metal-catalyzed C-H activation.
In electrophilic bromination, the directing effects of the substituents dictate the position of the incoming bromine atom. For a precursor like 4-fluoro-3-methyltoluene, both the fluoro and methyl groups direct ortho and para. The C2 position is ortho to both groups, making it electronically favored. The C6 position is ortho to the fluoro group and meta to the methyl group, while the C5 position is para to the methyl group and meta to the fluoro group. The interplay between these directing effects, combined with potential steric hindrance from the methyl group, determines the final product distribution.
Halogen-metal exchange reactions offer an alternative route with potentially high regioselectivity. A study on 3-substituted 1,2-dibromo arenes demonstrated that the exchange using isopropylmagnesium chloride occurs predominantly at the 2-position, allowing for the synthesis of 2-substituted 5-bromobenzoic acids with high selectivity. organic-chemistry.org The selectivity in these cases is influenced by the stability of the resulting arylmagnesium intermediate. organic-chemistry.org
Furthermore, studies on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids have shown that the regioselectivity is influenced by both steric and coordination effects of the substituents. mdpi.com Weak, non-covalent interactions between substituents and the catalyst's ligands can play a subtle but important role in directing the C-H activation step. mdpi.com Stereoselectivity is generally not a factor in the synthesis of the aromatic core itself, but it can become relevant if chiral centers are present in side chains or are introduced in subsequent reactions.
Reactivity Profiles and Transformational Chemistry of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 2-Bromo-4-fluoro-3-methylbenzoic acid towards substitution is complex due to the competing electronic effects of its substituents.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the existing groups on the ring direct the position of the incoming electrophile. The directing effects are as follows:
-COOH (Carboxyl group): Deactivating and meta-directing. google.com
-Br (Bromo group): Deactivating but ortho, para-directing. ontosight.ai
-F (Fluoro group): Deactivating but ortho, para-directing. ontosight.ai
-CH₃ (Methyl group): Activating and ortho, para-directing. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution. chemrxiv.orgnih.gov In this compound, the strongly electronegative fluorine and bromine atoms, along with the carboxyl group, make the ring electron-deficient and thus susceptible to attack by strong nucleophiles. The SNAr mechanism is favored when powerful electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halide). chemrxiv.orgprepchem.com The fluorine atom, being more electronegative, can activate the ring for nucleophilic attack and can itself be a leaving group, particularly when positioned para to a strong electron-withdrawing group like a nitro group. prepchem.com
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -COOH | C1 | Deactivating | meta |
| -Br | C2 | Deactivating | ortho, para |
| -CH₃ | C3 | Activating | ortho, para |
| -F | C4 | Deactivating | ortho, para |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that readily undergoes various transformations.
This compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net For sterically hindered carboxylic acids, alternative methods like using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents may be employed to facilitate the reaction. chemicalbook.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net
The formation of amides from this compound is a crucial transformation, often used in the synthesis of biologically active molecules. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. The direct reaction requires high temperatures, so coupling agents are commonly used to facilitate the reaction under milder conditions. prepchem.com Widely used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For example, 4-bromo-2-fluorobenzoic acid has been successfully converted to 4-bromo-2-fluoro-N-methylbenzamide using EDCI and HOBt with methylamine. nih.gov Another method involves the use of titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. google.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. nih.govtcichemicals.com The reaction with LiAlH₄ proceeds via an aluminum acyloxy intermediate, which is then further reduced to the primary alcohol, (2-bromo-4-fluoro-3-methylphenyl)methanol. It is important to note that these strong hydrides can potentially also reduce the aryl halides, although the carboxylic acid is typically more reactive.
Oxidation: The methyl group on the benzene (B151609) ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side-chain on an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. nih.govnih.govorganic-chemistry.org This reaction would convert this compound into 3-bromo-5-fluorophthalic acid.
Table 2: Summary of Carboxylic Acid Functional Group Transformations
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol (e.g., ROH), H⁺ catalyst | Ester (-COOR) |
| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., EDCI) | Amide (-CONHR) |
| Reduction | LiAlH₄ or BH₃, then H₂O | Primary Alcohol (-CH₂OH) |
| Oxidation of Methyl Group | KMnO₄, heat | Dicarboxylic Acid |
Halogen-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The bromine atom at the C-2 position serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position of the benzoic acid core. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, including carboxylic acids.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemicalbook.com This transformation would convert this compound into N-substituted 2-amino-4-fluoro-3-methylbenzoic acid derivatives. These anthranilic acid derivatives are important scaffolds in medicinal chemistry. nih.gov A related copper-catalyzed Ullmann condensation has been used to synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline, highlighting the feasibility of C-N bond formation at this position. nih.gov
Derivatization for Advanced Chemical Synthesis
Due to its polysubstituted and multifunctional nature, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Anthranilic acid derivatives, which can be synthesized from this compound via Buchwald-Hartwig or Ullmann reactions, are a key structural component of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, substituted benzoic acids are frequently used as starting materials or key intermediates in the synthesis of kinase inhibitors for cancer therapy. The ability to selectively functionalize the molecule at the carboxylic acid group (via esterification or amidation) and at the bromine atom (via cross-coupling) allows for the systematic construction of a library of compounds for structure-activity relationship (SAR) studies in drug discovery. The specific substitution pattern of fluorine and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a desirable scaffold for designing targeted therapeutics.
Reaction Kinetics and Mechanistic Studies
The electronic and steric effects of the substituents on the benzene ring—the bromine atom, the fluorine atom, the methyl group, and the carboxylic acid group—undoubtedly influence the compound's reactivity. The interplay of the electron-withdrawing inductive effects of the halogens, the electron-donating hyperconjugation of the methyl group, and the meta-directing nature of the carboxylic acid group would be expected to govern its behavior in various chemical reactions. However, without specific experimental studies, any discussion of its reaction kinetics and mechanisms would be purely speculative.
Detailed investigations, potentially employing techniques such as spectroscopy (NMR, IR), chromatography (GC, HPLC), and computational modeling, would be necessary to elucidate the kinetics and mechanisms of reactions involving this compound. Such studies would provide valuable insights into its reactivity, stability, and potential for application in various chemical syntheses.
Due to the lack of available data, no data tables on reaction kinetics can be provided at this time.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the magnetic properties of certain atomic nuclei. For 2-Bromo-4-fluoro-3-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful for mapping the molecular structure.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton.
Aromatic Protons: The benzene (B151609) ring has two hydrogen atoms. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The coupling between these adjacent protons would likely result in a doublet of doublets splitting pattern for each, influenced by the adjacent fluorine and bromine atoms.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is characteristically found far downfield, often as a broad singlet, typically in the range of δ 10-13 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 8.5 | Doublet of Doublets |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.
Carboxylic Carbon: The carbon atom of the carboxylic acid group is typically observed in the downfield region of the spectrum, around δ 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the electronegative bromine and fluorine atoms will have their chemical shifts significantly influenced. The carbon attached to the fluorine will show a characteristic splitting due to carbon-fluorine coupling.
Methyl Carbon: The carbon of the methyl group will resonate in the upfield region of the spectrum, typically around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic C-Br | ~120 |
| Aromatic C-F | ~160 (with C-F coupling) |
| Other Aromatic C | 110 - 140 |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorobenzenes, the chemical shifts are typically reported relative to a standard such as CFCl₃. The presence of the ortho-bromo and meta-methyl and carboxylic acid groups will influence the precise chemical shift.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group in the carboxylic acid dimer.
C=O Stretch: A strong absorption band, characteristic of the carbonyl group in a carboxylic acid, is expected around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the ring substituents.
C-F Stretch: A strong band corresponding to the C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic ring are often strong and characteristic in the Raman spectrum.
C=C and C-C Stretching: The C=C stretching vibrations of the aromatic ring are expected to be prominent.
C-Br and C-F Stretching: While the C-F stretch is strong in the IR, the C-Br stretch may be more easily observed in the Raman spectrum.
Carbonyl Group: The C=O stretching vibration will also be present in the Raman spectrum, though typically weaker than in the FTIR spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities for both FTIR and FT-Raman spectra, which can then be compared with experimental data for a complete structural assignment. nih.govresearchgate.netnih.govijtsrd.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 2-aminobromobenzoic acid |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom significantly influences its mass spectrum due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br.
The electron ionization (EI) mass spectrum is expected to exhibit a characteristic pair of molecular ion peaks of similar intensity. Given the compound's molecular formula, C₈H₆BrFO₂, the monoisotopic mass is approximately 231.95 atomic mass units. Therefore, the molecular ion (M⁺) peaks would appear at m/z 232 (containing 79Br) and m/z 234 (containing 81Br).
The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable fragment ions. For aromatic carboxylic acids, fragmentation typically involves initial losses from the carboxylic acid group. Key fragmentation pathways for this molecule are predicted to include:
Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond results in a prominent acylium ion. This would produce a characteristic isotopic pair at m/z 215 and 217 ([M-OH]⁺). This is often a major fragmentation pathway for benzoic acids. miamioh.edu
Loss of a carboxyl group (-COOH): The loss of the entire carboxylic acid group yields the bromofluoromethyl-substituted benzene cation. This would lead to an isotopic pair at m/z 187 and 189 ([M-COOH]⁺).
Loss of a bromine atom (-Br): Cleavage of the C-Br bond from the molecular ion would result in a fragment ion at m/z 153. While the C-Br bond is relatively weak, fragmentation of the carboxylic group is often more favorable in benzoic acid derivatives.
A summary of the predicted key fragments in the mass spectrum of this compound is presented below.
| Predicted Fragment Ion | Formula of Fragment | m/z (79Br / 81Br) | Neutral Loss |
| Molecular Ion | [C₈H₆BrFO₂]⁺ | 232 / 234 | - |
| Acylium Ion | [C₈H₅BrFO]⁺ | 215 / 217 | OH |
| Aromatic Cation | [C₇H₅BrF]⁺ | 187 / 189 | COOH |
| Fluoro-methylbenzoyl Cation | [C₈H₆FO₂]⁺ | 153 | Br |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not widely published, its solid-state structure can be predicted with high confidence based on the well-documented behavior of other benzoic acid derivatives. researchgate.net
Substituted benzoic acids almost universally form centrosymmetric dimers in the crystal lattice. This robust supramolecular assembly, known as a synthon, is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. It is highly probable that this compound also adopts this dimeric structure.
A hypothetical data table based on typical values for benzoic acid dimers is provided below for illustrative purposes.
| Parameter | Description | Expected Value / Feature |
| Crystal System | The symmetry system of the crystal lattice. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Likely Centrosymmetric (e.g., P2₁/c, P-1) |
| Supramolecular Synthon | The primary intermolecular interaction motif. | Carboxylic Acid Dimer via O-H···O Hydrogen Bonds |
| O···O distance | The distance between oxygen atoms in the hydrogen bond. | ~2.6 - 2.7 Å |
Polymorphism is the phenomenon where a chemical compound can crystallize into multiple, distinct solid-state forms with different crystal structures. ub.edu These different polymorphs, while chemically identical, can exhibit varied physicochemical properties, including melting point, solubility, stability, and mechanical strength. researchgate.netscispace.com The study and control of polymorphism are crucial in the pharmaceutical and materials science fields. ub.edu
For a molecule like this compound, polymorphism could arise from different packing arrangements of the expected carboxylic acid dimers or from different molecular conformations (e.g., slight torsions of the carboxyl group relative to the aromatic ring).
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. researchgate.net For this compound, crystal engineering strategies could be employed to:
Generate specific polymorphs: By carefully selecting crystallization solvents and conditions, it may be possible to isolate a desired polymorphic form.
Design co-crystals: Co-crystallization with other molecules (co-formers) could create novel solid forms where the benzoic acid dimer is either preserved or disrupted in favor of new hydrogen-bonding interactions with the co-former. This can be used to modify properties like solubility.
The substituents on the aromatic ring (Br, F, and CH₃) provide sites for various weak intermolecular interactions, which could be exploited in crystal engineering to guide the assembly of molecules into specific, desired architectures.
Other Advanced Analytical Techniques for Structural Characterization (e.g., Collision Cross Section (CCS) measurements)
Beyond standard mass spectrometry and crystallography, other advanced analytical techniques can provide deeper structural insights. One such technique is ion mobility-mass spectrometry (IM-MS), which measures the Collision Cross Section (CCS) of an ion.
The CCS is a physical property related to the size, shape, and charge of an ion in the gas phase. In an IM-MS experiment, ions are passed through a gas-filled drift tube under the influence of a weak electric field. Their drift time through the tube is dependent on their CCS; compact, spherical ions travel faster than extended, non-spherical ones of the same mass-to-charge ratio.
For this compound, CCS measurements could be particularly valuable for:
Isomer differentiation: Distinguishing it from its positional isomers (e.g., 2-Bromo-5-fluoro-4-methylbenzoic acid) that have the exact same mass but may present a different gas-phase conformation and therefore a different CCS value.
Conformational analysis: Providing experimental data on the gas-phase structure of the molecule, which can be compared with computationally modeled structures.
Structural confirmation: Adding another dimension of characterization to confirm the identity of the compound in complex mixtures, complementing retention time and mass-to-charge ratio data.
While no specific CCS data has been reported for this compound, the application of IM-MS represents a powerful, modern approach for its comprehensive structural characterization.
Applications of 2 Bromo 4 Fluoro 3 Methylbenzoic Acid As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
2-Bromo-4-fluoro-3-methylbenzoic acid serves as a crucial starting material for the construction of intricate molecular architectures. The differential reactivity of its functional groups can be exploited in a sequential manner to build up molecular complexity. For instance, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromine atom is a versatile handle for cross-coupling reactions.
The strategic positioning of the methyl and fluoro groups influences the electronic properties and steric environment of the aromatic ring, which can be advantageous in directing subsequent reactions to achieve desired regioselectivity. Although detailed synthetic pathways for specific complex natural products or macrocycles originating from this exact isomer are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive compounds. The general utility of polysubstituted benzoic acids in the synthesis of complex molecules is well-established, and this compound fits the profile of a highly adaptable building block for such endeavors.
Utility in the Construction of Functionalized Aromatic Systems
The construction of highly substituted and functionalized aromatic systems is a cornerstone of modern organic synthesis. This compound is an ideal substrate for such transformations due to the presence of the bromine atom, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions.
Key reactions for elaborating the aromatic core include:
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl, heteroaryl, vinyl, or alkyl groups through reaction with a corresponding boronic acid or boronate ester. wikipedia.orgnih.gov This reaction is a powerful tool for forming new carbon-carbon bonds and constructing biaryl systems, which are common scaffolds in pharmaceuticals and materials science. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This is a fundamental transformation in medicinal chemistry for the synthesis of anilines and their derivatives. wikipedia.org
Sonogashira Coupling: The bromine atom can be coupled with terminal alkynes to introduce alkynyl moieties onto the aromatic ring, providing access to another important class of organic compounds.
Heck Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with alkenes.
These transformations, often characterized by their high functional group tolerance and mild reaction conditions, allow for the late-stage functionalization of molecules containing the 2-bromo-4-fluoro-3-methylbenzoyl moiety.
Development of Specialized Reagents and Ligands
While specific examples of specialized reagents or ligands derived directly from this compound are not prominently featured in the literature, its structural features make it a plausible candidate for such applications. The presence of multiple coordination sites (the carboxylic acid and the fluorine atom) and a modifiable framework (via the bromine atom) are desirable characteristics in ligand design.
For instance, the carboxylic acid could be used to anchor the molecule to a metal center, while modifications at the bromine position could be used to tune the steric and electronic properties of the resulting ligand. Such tailored ligands are critical in the development of new catalysts for asymmetric synthesis and other advanced chemical transformations. The synthesis of bidentate phosphine (B1218219) ligands, for example, often relies on functionalized aromatic precursors. wikipedia.org
Precursors for Pharmaceutical and Agrochemical Intermediates
Halogenated and methylated benzoic acid derivatives are common structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutic agents and crop protection chemicals.
The fluorine atom is a particularly important feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a key point for diversification, allowing for the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies.
Future Research Directions and Emerging Trends in Substituted Benzoic Acid Chemistry
Novel Synthetic Approaches and Catalyst Development
The synthesis of substituted benzoic acids is moving beyond traditional methods toward more efficient and selective catalytic systems. One promising approach involves the liquid phase oxidation of substituted alkylbenzenes using oxygen-containing gas as the oxidant. google.comgoogle.com This method can be catalyzed by composite catalysts containing cobalt, manganese, or nickel salts combined with bromides. google.comgoogle.com Such processes offer advantages like lower reaction temperatures (110°C - 160°C), high conversion rates (100%), and high product purity (>99%), while using readily available raw materials. google.comgoogle.com
Another area of development is the use of catalyst systems like tertiary butyl hydrogen peroxide (TBHP)/oxone with ferric chloride (FeCl₃) for the oxidative transformation of corresponding alcohols under solvent-free conditions. researchgate.net This highlights a trend towards cheaper and more selective catalysts that minimize the formation of undesired byproducts. researchgate.net
Specific multi-step synthesis routes for structurally related compounds provide templates for novel approaches. For instance, the preparation of 2-bromo-3-fluorobenzoic acid has been achieved from m-fluorobenzotrifluoride through a sequence of nitration, bromination, reduction, deamination, and hydrolysis. google.com Similarly, 3-bromo-4-fluoro-benzoic acid can be synthesized from fluorobenzene (B45895) by reaction with acetyl chloride, followed by bromination and subsequent reaction with a hypochlorite (B82951) solution. google.com
| Catalytic System | Reactants | Key Advantages |
| Cobalt/Manganese/Nickel salts + Bromides | Substituted Alkylbenzenes, O₂ | Low temperature, high conversion and yield. google.comgoogle.com |
| TBHP/Oxone + FeCl₃ | Benzyl Alcohols | Solvent-free, selective, inexpensive. researchgate.net |
| Aluminum Chloride | Fluorobenzene, Acetyl Chloride | Acylation catalyst in a multi-step synthesis. google.com |
Exploration of Advanced Derivatization Pathways
Derivatization of the carboxylic acid group and other substituents on the benzoic acid ring is crucial for creating diverse chemical entities. A common pathway is esterification. For example, 3-bromo-4-methylbenzoic acid can be converted to its methyl ester by first reacting it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, which is then treated with methanol.
For analytical purposes, highly reactive derivatizing agents are being developed. 4'-bromophenacyl trifluoromethanesulfonate (B1224126) has been used for the preparation of 4'-bromophenacyl ester derivatives, which facilitates spectrophotometric detection in high-performance liquid chromatography (HPLC). nih.gov This reaction is rapid, often completing in minutes at room temperature in the presence of N,N-diisopropylethylamine. nih.gov
Beyond the carboxyl group, other functional groups on the ring can be derivatized. For instance, the methyl group on an analogue, 4-fluoro-3-methylbenzoic acid, can undergo benzylic bromination, opening pathways for the synthesis of more complex molecules like bicyclic heterocycles. ossila.com The Sandmeyer reaction represents another classic yet powerful tool for derivatization, as seen in the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate from its corresponding 2-amino precursor using sodium nitrite, hydrobromic acid, and copper(I) bromide. chemicalbook.com
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
In line with the principles of green chemistry, sustainable synthesis methodologies are gaining traction. Solvent-free reactions, which reduce waste and environmental impact, are being explored. ijisrt.com One such method is the synthesis of bromo acids using sonication, which can accelerate reactions and increase efficiency without the need for a reaction medium. ijisrt.com This approach aligns with the goals of reducing the use of hazardous solvents and preventing waste. ijisrt.com
| Methodology | Application Example | Key Benefits |
| Flow Chemistry | Alkylation of benzoic acids. acs.orgresearchgate.net | Precise temperature control, safe handling of reactive intermediates, rapid mixing, scalability. nih.govacs.org |
| Sustainable Synthesis | Solvent-free bromination via sonication. ijisrt.com | Reduced waste, high efficiency, lower energy requirements, environmentally friendly. ijisrt.com |
Advanced Computational Studies for Property Prediction and Reaction Design
Advanced computational chemistry is providing unprecedented insight into the properties and reactivity of substituted benzoic acids. nih.govpsu.edu Density Functional Theory (DFT) is a key tool used to study the effect of substituents on gas-phase acidity (ΔacidG°). nih.govsemanticscholar.org These calculations can accurately predict how electron-withdrawing and electron-releasing groups influence acidity by altering the electronic structure of the acid and its conjugate base. nih.govsemanticscholar.orglibretexts.org For example, DFT studies have confirmed that electron-withdrawing substituents increase acidity, while electron-releasing groups decrease it. semanticscholar.org
These computational models are used to analyze various quantum chemical parameters, such as atomic charges, molecular orbital energies, and thermochemical properties. psu.eduresearchgate.net The Hammett equation, a cornerstone of physical organic chemistry, is often used as a reference for these studies, although it is not always applicable to ortho-substituted isomers due to steric effects, known as the "ortho effect". nih.govwikipedia.orgresearchgate.net Computational methods allow for a more nuanced understanding of these effects by separating polar (inductive and resonance) and steric contributions. researchgate.net This predictive power is invaluable for reaction design, allowing chemists to forecast the behavior of novel molecules and design more efficient synthetic routes.
Investigation of Solid-State Properties and Polymorphism
The solid-state structure of substituted benzoic acids is critical, particularly in the pharmaceutical and materials sciences. Research in this area focuses on understanding self-association in solution and how it influences crystallization and polymorphism—the ability of a compound to exist in multiple crystal forms. ucl.ac.uk
Spectroscopic techniques like FTIR and NMR, combined with molecular dynamics (MD) simulations, are used to identify the dominant molecular associates in different solvents. ucl.ac.uk Substituted benzoic acids often form hydrogen-bonded dimers in apolar solvents, while in solvents with high hydrogen bond acceptor propensity, the solvent molecules interact with the carboxylic group, disrupting self-association. ucl.ac.uk The specific substituents on the benzene (B151609) ring also play a key role in forming associates through weaker interactions like π-π stacking. ucl.ac.uk Despite the existence of multiple polymorphs for many benzoic acid derivatives, studies have shown that a clear structural link between the self-associates present in solution and the resulting crystal form is not always observed. ucl.ac.uk The interaction of solid substituted benzoic acids with other solid compounds, such as sodium bicarbonate, is also studied to understand reaction kinetics in the solid state, which is influenced by factors like moisture content and the diffusion of reactants. nih.gov
Development of Materials with Tailored Physicochemical Behaviors
Substituted benzoic acids, including 2-Bromo-4-fluoro-3-methylbenzoic acid, are versatile building blocks for the development of advanced materials with specific, tailored properties. Their utility stems from the ability to modify the benzene ring with various functional groups, which in turn dictates the molecule's electronic, steric, and interactive properties.
One area of application is in the creation of co-crystalline materials. For example, benzoic acid has been incorporated into the crystalline cavities of polymers like syndiotactic polystyrene (sPS) to form co-crystalline phases. mdpi.com This approach allows for the segregation of guest molecules within a polymer matrix, potentially altering the material's physical and chemical properties. Benzoic acid and its derivatives are also key components in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com The specific substitution pattern on the benzoic acid ring is crucial for its biological activity and interaction with target receptors. For instance, an analogue of 4-fluoro-3-methylbenzoic acid is a precursor to a potent anticoccidial agent. ossila.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-bromo-4-fluoro-3-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via halogenation and functional group interconversion. For example, bromination of a fluorinated methylbenzoic acid precursor using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimization involves controlling reaction temperature (60–80°C) and stoichiometry to minimize polybromination. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for high purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
- NMR : H NMR (DMSO-d₆) for methyl (δ ~2.3 ppm), aromatic protons (δ ~7.1–7.8 ppm), and carboxylic acid (δ ~12–13 ppm). F NMR (δ ~-110 ppm for fluorine) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z ≈ 245) .
Q. What are the key challenges in handling and storing this compound?
- Methodology : The bromo and fluoro substituents enhance electrophilicity, making the compound sensitive to moisture and light. Storage recommendations:
- Short-term : Desiccator with silica gel at 4°C.
- Long-term : Sealed under inert gas (argon) at -20°C. Stability tests show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Steric Effects : The methyl group at position 3 hinders Suzuki-Miyaura coupling at position 2 (bromo). Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve yields .
- Electronic Effects : The electron-withdrawing fluoro group at position 4 activates the bromo substituent for nucleophilic aromatic substitution (SNAr) with amines/thiols in polar aprotic solvents (DMF, DMSO) .
- Data Table :
| Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65–72 | |
| SNAr with Aniline | K₂CO₃, DMF, 110°C | 85–90 |
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., MIC for antimicrobial tests) with controls (e.g., ciprofloxacin for bacteria). Discrepancies may arise from impurity profiles (e.g., residual solvents affecting IC₅₀ values) .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or assay-specific artifacts .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or drug-target interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic regions (MEP surfaces) for reaction site prediction .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain residues. Validate with MD simulations (AMBER) to assess stability .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar bromo-fluoro benzoic acids vary significantly?
- Resolution : Variations arise from polymorphic forms or impurities. For example, 4-bromo-2-fluorocinnamic acid (mp 219–223°C) vs. 5-bromo-2-fluorocinnamic acid (mp 195–199°C) differ due to crystal packing . Always cross-check purity (HPLC) and crystallization solvents .
Notes for Experimental Design
- Safety : Use bromine-handling protocols (fume hood, PPE) due to toxicity .
- Scale-Up : For gram-scale synthesis, replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
